o-Toluoyl chloride
Overview
Description
6-Bromo-2-oxindole is a halogenated derivative of oxindole, a significant heterocyclic compound. It is known for its biological activity and has been isolated from marine organisms such as the sea squirt (D. skoogi) . The compound has a molecular formula of C8H6BrNO and a molecular weight of 212.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Bromo-2-oxindole involves starting with 2,5-dibromonitrobenzene. The process includes several steps such as nucleophilic attack, acid hydrolysis, decarboxylation, reesterification, radical reduction, and ring closure . The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) under a nitrogen atmosphere, with zinc powder added to facilitate the reduction .
Industrial Production Methods: While specific industrial production methods for 6-Bromo-2-oxindole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-oxindole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group in intermediates can be reduced to an amine.
Decarboxylation: Removal of carboxyl groups during synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium carbonate (K2CO3) in DMSO.
Reduction: Zinc powder in the presence of acids like sulfuric acid (H2SO4).
Decarboxylation: Typically involves heating under acidic conditions.
Major Products: The major product of these reactions is 6-Bromo-2-oxindole itself, which can further react to form derivatives such as 6,6’-dibromoisoindigo .
Scientific Research Applications
6-Bromo-2-oxindole has several applications in scientific research:
Biology: Studied for its cytotoxic effects on breast cancer cells (MDA-MB-231) with an IC50 value of 74.41 µM.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of polymers with crystalline structures and dihedral angles.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cell growth. For instance, it inhibits the growth of MDA-MB-231 breast cancer cells by preventing the synthesis of essential proteins . The exact molecular targets and pathways involved are still under investigation, but it is known to interfere with cellular processes critical for cancer cell survival .
Comparison with Similar Compounds
2-Oxindole: A non-halogenated derivative with similar core structure but different biological activities.
6-Bromo-1,3-dihydro-2H-indol-2-one: Another halogenated oxindole with comparable properties.
6,6’-Dibromoisoindigo: A derivative used in polymer applications.
Uniqueness: 6-Bromo-2-oxindole is unique due to its specific halogenation, which imparts distinct chemical reactivity and biological activity. Its ability to act as a precursor for various biologically active compounds and its cytotoxic effects on cancer cells make it particularly valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
2-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZXFICWCMCQPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061314 | |
Record name | Benzoyl chloride, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933-88-0, 37808-28-9 | |
Record name | 2-Methylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylbenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037808289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-toluoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methylbenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9YKN18E7R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is o-toluoyl chloride utilized in the synthesis of chiral compounds?
A: this compound plays a crucial role as a derivatizing agent in the synthesis of chiral compounds. Specifically, it reacts with L-tartaric acid to produce L-(-)-di(o-toluoyl)tartaric acid, a valuable chiral resolving agent. [, ] This acid is often employed to separate enantiomers of chiral amines and other racemic mixtures. The reaction involves esterification of L-tartaric acid with this compound, followed by hydrolysis of the resulting anhydride intermediate. [, ]
Q2: What are the optimal reaction conditions for synthesizing L-(-)-di(o-toluoyl)tartaric acid using this compound?
A: Research indicates that the yield of L-(-)-di(o-toluoyl)tartaric acid is maximized under specific reaction conditions. [] A molar ratio of 1.0:2.4 for L-tartaric acid to this compound, respectively, along with a reflux reaction time of 3 hours for the esterification step are recommended. [] Subsequent hydrolysis of the anhydride intermediate is best achieved within 2 hours. [] These optimized conditions contribute to a total yield of 88.2% for the desired product. []
Q3: Beyond L-(-)-di(o-toluoyl)tartaric acid, are there other applications of this compound in organic synthesis?
A: Yes, this compound acts as a versatile building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs). [] For instance, it participates in Friedel-Crafts acylation reactions with substrates like chrysene, leading to the formation of 2:3-benzopicene. [] This demonstrates the ability of this compound to introduce an aryl ketone group into aromatic systems, facilitating the construction of complex PAH structures.
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